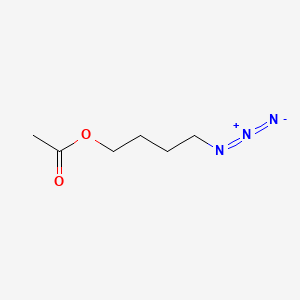

4-Azidobutanol 1-Acetate

Descripción general

Descripción

. This compound is characterized by the presence of an azide group (-N₃) attached to a butyl acetate backbone, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobutanol 1-Acetate typically involves the reaction of 4-bromobutyl acetate with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion (N₃⁻) displaces the bromide ion (Br⁻) from the butyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Azidobutanol 1-Acetate undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions:

Reducing Agents: LiAlH₄, Pd/C, H₂

Solvents: DMSO, CH₃CN

Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions

Major Products:

Primary Amines: Formed from the reduction of the azide group

Triazoles: Formed from cycloaddition reactions with alkynes

Aplicaciones Científicas De Investigación

4-Azidobutanol 1-Acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocycles and bioactive compounds.

Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags via click chemistry.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Azidobutanol 1-Acetate primarily involves the reactivity of the azide group. In bioconjugation and click chemistry applications, the azide group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated.

Comparación Con Compuestos Similares

4-Azidobutylamine: Similar structure but with an amine group instead of an acetate group.

4-Azidobutanal: Contains an aldehyde group instead of an acetate group.

4-Azidobutanol: Contains a hydroxyl group instead of an acetate group.

Uniqueness: 4-Azidobutanol 1-Acetate is unique due to its combination of the azide group and the acetate ester, which provides distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and bioconjugation applications.

Actividad Biológica

4-Azidobutanol 1-acetate (CAS No. 172468-38-1) is a compound that has garnered attention in various fields of biological research due to its unique azide functional group, which allows for diverse chemical reactivity and potential applications in medicinal chemistry, bioconjugation, and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

- Molecular Formula: C5H10N3O2

- Molecular Weight: 158.15 g/mol

- Structure: Contains an azide group (-N3) and an acetate group (-COCH3), making it a versatile building block for chemical synthesis.

This compound exhibits biological activity primarily through its azide moiety, which can participate in click chemistry reactions, particularly with alkynes. This property is leveraged in bioconjugation strategies to label biomolecules or create complex molecular architectures.

Target Interactions

The compound interacts with various biomolecules, including:

- Proteins: It can modify amino acid residues, particularly cysteine and lysine, leading to changes in protein function.

- Nucleic Acids: Potential interactions with DNA or RNA can influence gene expression and cellular processes.

Biochemical Pathways

The biological effects of this compound are mediated through several biochemical pathways:

- Signal Transduction: Modifications to signaling proteins can alter pathways involved in cell proliferation and apoptosis.

- Metabolic Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption: Rapidly absorbed upon administration due to its small molecular size.

- Distribution: The azide group may facilitate transport across cellular membranes.

- Metabolism: Subject to enzymatic degradation by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion: Primarily eliminated via renal pathways.

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. For instance, a study demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The results indicated a concentration-dependent effect on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

This data suggests that higher concentrations of the compound significantly reduce cell viability, indicating potential as an anticancer agent.

Bioconjugation Applications

This compound has been utilized in bioconjugation studies where it was reacted with various alkynes to form stable triazole linkages. This method has proven useful for labeling proteins and creating targeted drug delivery systems. A specific example includes the conjugation with an anticancer drug, enhancing its specificity towards tumor cells while minimizing systemic toxicity.

Propiedades

IUPAC Name |

4-azidobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBSQBYXMAZRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the role of 4-azidobutyl acetate in the synthesis of acyclovir analogs?

A1: 4-Azidobutyl acetate serves as a reagent in a [3+2] cycloaddition reaction with a 2-O-propargyl derivative of nicotinonitrile []. This reaction results in the formation of a 1,2,3-triazole ring, which is a key structural feature in the final acyclovir analogs. Essentially, 4-azidobutyl acetate acts as a building block to introduce the desired triazole moiety into the target molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.